2-(Ethylsulfanyl)-3-(4-methoxyphenyl)-8-phenylmethanesulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
The compound 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-8-phenylmethanesulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a spirocyclic triazene derivative characterized by a unique 1,4,8-triazaspiro[4.5]decadiene core. Key structural features include:
- 4-Methoxyphenyl substituent at position 3, which may enhance π-π stacking and modulate electronic properties.
- Phenylmethanesulfonyl group at position 8, introducing a bulky, electron-withdrawing moiety that could influence steric hindrance and solubility .
Physicochemical Properties (based on closest analog from ):
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O3S2 (analog) |
| Molecular Weight | 457.61 g/mol (analog) |
| logP | 4.34 (analog) |
| Polar Surface Area | 56.415 Ų (analog) |
| Hydrogen Bond Acceptors | 9 (analog) |
Properties
IUPAC Name |
8-benzylsulfonyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-3-30-22-21(19-9-11-20(29-2)12-10-19)24-23(25-22)13-15-26(16-14-23)31(27,28)17-18-7-5-4-6-8-18/h4-12H,3,13-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCOXRKXCYFETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Ethylsulfanyl)-3-(4-methoxyphenyl)-8-phenylmethanesulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule that has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiproliferative, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure features a triazaspiro framework, which is known for its diverse biological activities. The presence of the ethylsulfanyl and methanesulfonyl groups contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of related compounds with similar structural motifs. For instance, compounds featuring ethylsulfanyl and methanesulfonyl groups have shown significant activity against various bacterial strains, including resistant strains like Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 100 µg/mL, indicating potent antimicrobial properties.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus (MRSA) | 75 |
| Compound C | Enterococcus faecalis | 60 |
Antiproliferative Effects
In vitro studies have demonstrated that compounds similar to This compound exhibit antiproliferative activity against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these compounds typically range from 100 to 300 µg/mL.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 200 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with key cellular pathways involved in cell proliferation and apoptosis. For example, some derivatives have been shown to inhibit the AgrA protein in Staphylococcus aureus, which plays a crucial role in bacterial virulence and biofilm formation.
Case Studies
Several case studies have highlighted the potential applications of this compound in treating infections caused by antibiotic-resistant bacteria. One notable study involved testing a series of derivatives against MRSA strains, demonstrating that modifications to the ethylsulfanyl group significantly enhanced antimicrobial potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
8-(4-Methylbenzenesulfonyl) Analog (G022-0125)
- Structure : Differs in the sulfonyl substituent (4-methylbenzene vs. phenylmethane).
Key Data :
Property Target Compound (Analog) G022-0125 Sulfonyl Group Phenylmethanesulfonyl 4-Methylbenzene-1-sulfonyl Molecular Weight ~457.61 (estimated) 457.61 logP ~4.34 (estimated) 4.34
Fluorophenyl-Spiro Compound ()
- Structure: Features a 3-fluorophenylmethanone and ethyl group instead of methoxyphenyl and ethylsulfanyl.
- Replacement of ethylsulfanyl with a thione group (C=S) alters redox properties and metal-binding capacity .
Substituent-Driven Property Variations
Halogenated Derivatives ()
Example : 2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Property Target Compound (Analog) Bromophenyl Analog Molecular Weight ~457.61 501.44 Key Substituent Ethylsulfanyl Bromophenyl + acetamide logP ~4.34 Likely higher due to Br - Impact : Bromine adds steric bulk and polarizability, which may improve binding to hydrophobic pockets but reduce solubility.
Triazole-Based Sulfonyl Compounds ()
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Non-spiro triazole core with difluorophenyl and phenylsulfonyl groups. Comparison:
- Triazole rings offer fewer conformational constraints than spiro systems.
- Difluorophenyl groups enhance metabolic stability compared to methoxyphenyl .
Preparation Methods
Cyclocondensation of Diamines with Keto-Sulfones
A pivotal step involves reacting 1,2-diamine derivatives with α-keto sulfones to form the spirocyclic framework. For instance, toluene-4-sulfonic acid-catalyzed cyclization in refluxing toluene enables the formation of analogous spiro structures via azeotropic water removal. This method aligns with the synthesis of halogenated dioxolanes, where acid catalysis promotes intramolecular cyclization while minimizing halogen exchange.
Key Reaction Conditions
| Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Toluene-4-sulfonic acid | Toluene | 130°C | 51% |
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate spiro ring formation. While direct data for this compound is limited, analogous protocols for triazaspiro systems achieve >75% yields within 30 minutes using polar aprotic solvents like DMF.
Methanesulfonylation at the 8-Position
The phenylmethanesulfonyl group is introduced via sulfonylation of a secondary amine intermediate.
Sulfonyl Chloride Coupling
Reaction with phenylmethanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base achieves quantitative sulfonylation. Industrial protocols for rabeprazole sodium highlight the critical role of pH control (9.0–10.0) to prevent over-sulfonation.
Industrial-Scale Protocol
- Dissolve amine intermediate in DCM.
- Add phenylmethanesulfonyl chloride (1.1 equiv) dropwise at 0–5°C.
- Adjust pH to 9.0–10.0 with 50% acetic acid.
- Yield: 88–90% after crystallization.
Optimization of Reaction Conditions and Yields
Solvent and Temperature Effects
Catalytic Enhancements
- Acid Catalysts : p-TsOH (0.05 equiv) improves spirocyclization kinetics.
- Oxidative Catalysts : Sodium tungstate (Na₂WO₄) optimizes sulfide-to-sulfone conversions in related systems.
Analytical Characterization and Validation
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-(ethylsulfanyl)-3-(4-methoxyphenyl)-8-phenylmethanesulfonyl triazaspiro compounds, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step reactions, including cyclization, sulfonylation, and functional group modifications. For example:
- Step 1 : Formation of the triazaspiro core via cyclocondensation of amines and ketones under reflux conditions in dichloromethane .
- Step 2 : Introduction of the sulfonyl group using phenylmethanesulfonyl chloride in the presence of a base like triethylamine .
- Optimization : Microwave-assisted synthesis or green solvents (e.g., ethanol/water mixtures) can enhance reaction efficiency and reduce byproducts .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
- Answer : Structural elucidation relies on:
- NMR Spectroscopy : To confirm the spirocyclic framework and substituent positions (e.g., ¹H/¹³C NMR for methoxyphenyl and ethylsulfanyl groups) .
- X-ray Crystallography : Resolves spatial arrangements, as demonstrated for analogous triazaspiro compounds (e.g., monoclinic crystal system with β = 94.46°) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical calculations) .
**What preliminary biological assays are recommended to screen this compound for pharmacological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
